molecular formula C24H21Cl2N3O4S B11528324 N-(2,3-Dichlorophenyl)-N-({N'-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

N-(2,3-Dichlorophenyl)-N-({N'-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Cat. No.: B11528324
M. Wt: 518.4 g/mol
InChI Key: MDLPAJFCVLVXCQ-JVWAILMASA-N
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Description

N-(2,3-Dichlorophenyl)-N-({N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, prop-2-en-1-yloxy, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dichlorophenyl)-N-({N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Hydrazone Intermediate: This step involves the reaction of 3-(prop-2-en-1-yloxy)benzaldehyde with hydrazine to form the hydrazone intermediate.

    Coupling with Dichlorophenylamine: The hydrazone intermediate is then reacted with 2,3-dichlorophenylamine under acidic or basic conditions to form the desired product.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dichlorophenyl)-N-({N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the hydrazone or sulfonamide groups.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced hydrazone or sulfonamide derivatives.

    Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, N-(2,3-Dichlorophenyl)-N-({N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,3-Dichlorophenyl)-N-({N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dichlorophenyl)-N’-benzylidenehydrazinecarboxamide
  • N-(2,3-Dichlorophenyl)-N’-phenylhydrazinecarboxamide
  • N-(2,3-Dichlorophenyl)-N’-methylhydrazinecarboxamide

Uniqueness

Compared to similar compounds, N-(2,3-Dichlorophenyl)-N-({N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is unique due to the presence of the prop-2-en-1-yloxy group, which can impart additional reactivity and potential biological activity. This structural feature distinguishes it from other dichlorophenyl derivatives and may enhance its utility in various applications.

Properties

Molecular Formula

C24H21Cl2N3O4S

Molecular Weight

518.4 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H21Cl2N3O4S/c1-2-14-33-19-9-6-8-18(15-19)16-27-28-23(30)17-29(22-13-7-12-21(25)24(22)26)34(31,32)20-10-4-3-5-11-20/h2-13,15-16H,1,14,17H2,(H,28,30)/b27-16+

InChI Key

MDLPAJFCVLVXCQ-JVWAILMASA-N

Isomeric SMILES

C=CCOC1=CC=CC(=C1)/C=N/NC(=O)CN(C2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=NNC(=O)CN(C2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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